PF-5081090

Description

Properties

IUPAC Name |

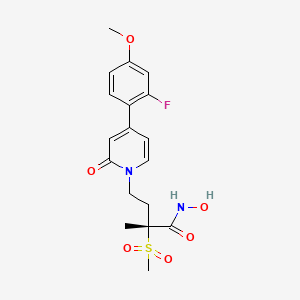

(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1-yl]-N-hydroxy-2-methyl-2-methylsulfonylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O6S/c1-18(17(23)20-24,28(3,25)26)7-9-21-8-6-12(10-16(21)22)14-5-4-13(27-2)11-15(14)19/h4-6,8,10-11,24H,7,9H2,1-3H3,(H,20,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVUWHWBCMGQLU-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1C=CC(=CC1=O)C2=C(C=C(C=C2)OC)F)(C(=O)NO)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCN1C=CC(=CC1=O)C2=C(C=C(C=C2)OC)F)(C(=O)NO)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719182 | |

| Record name | (2R)-4-[4-(2-Fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-(methanesulfonyl)-2-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312473-63-4 | |

| Record name | (2R)-4-[4-(2-Fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-(methanesulfonyl)-2-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-05081090

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05081090 is a potent, broad-spectrum antibacterial agent that demonstrates rapid bactericidal activity against a range of clinically significant Gram-negative pathogens. Its mechanism of action centers on the specific and potent inhibition of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway. By targeting LpxC, PF-05081090 disrupts the integrity of the outer membrane of Gram-negative bacteria, leading to cell death and, in some cases, increased susceptibility to other antibiotics. This technical guide provides a comprehensive overview of the mechanism of action of PF-05081090, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways.

Introduction: The LpxC Target

Gram-negative bacteria are characterized by an outer membrane that serves as a formidable barrier against many antibiotics. A crucial component of this outer membrane is lipopolysaccharide (LPS), with its hydrophobic anchor, lipid A, being essential for bacterial viability.[1][2] The biosynthesis of lipid A is a multi-step process known as the Raetz pathway, and the enzyme LpxC catalyzes the first committed and irreversible step in this pathway.[2][3]

LpxC is a zinc-dependent metalloenzyme that deacetylates UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[4][5] This enzymatic step is critical for the subsequent reactions in the lipid A synthesis cascade. The essential nature of LpxC and its conservation across a wide range of Gram-negative bacteria make it an attractive target for the development of novel antibacterial agents.[6][7]

Molecular Mechanism of Action of PF-05081090

PF-05081090 is a pyridone methylsulfone hydroxamate-based inhibitor of LpxC.[8] Its mechanism of action is the targeted inhibition of LpxC, leading to the disruption of lipid A biosynthesis. This inhibition has several downstream consequences for the bacterial cell:

-

Disruption of Outer Membrane Integrity: By blocking the production of lipid A, PF-05081090 prevents the formation of a functional outer membrane. This compromises the structural integrity of the bacterium, making it more susceptible to osmotic stress and the host immune system.[9]

-

Bactericidal Activity: The disruption of the outer membrane is ultimately lethal to the bacteria, resulting in the observed bactericidal effects of PF-05081090.[10]

-

Increased Permeability: Inhibition of LpxC can lead to increased permeability of the outer membrane, which can potentiate the activity of other antibiotics that are typically excluded.[8]

Studies have shown that PF-05081090 binds to and stabilizes the LpxC enzyme. A thermal shift assay demonstrated that PF-05081090 increased the melting point of E. coli LpxC to 59.5 °C, indicating direct binding and stabilization of the protein.[11]

Quantitative Data

The potency and antibacterial spectrum of PF-05081090 have been characterized through various in vitro assays.

Table 1: In Vitro Inhibitory Activity of PF-05081090 against LpxC

| Target Organism | IC50 (nM) |

| Pseudomonas aeruginosa | 1.1[10][12] |

| Klebsiella pneumoniae | 0.069[10] |

| Acinetobacter baumannii | 183[13] |

Table 2: In Vitro Antibacterial Activity of PF-05081090 (MIC)

| Bacterial Species | MIC90 (μg/mL) |

| Pseudomonas aeruginosa | 1[10] |

| Klebsiella pneumoniae | 1[10] |

| Escherichia coli | 0.25[10] |

| Enterobacter spp. | 0.5[10] |

| Stenotrophomonas maltophilia | 2[10] |

| Acinetobacter baumannii | ≥256[8] |

Table 3: Potentiation of Antibiotic Activity by PF-05081090 in Acinetobacter baumannii

| Antibiotic | Fold Reduction in MIC in the presence of 32 mg/L PF-05081090 |

| Rifampin | >1000 |

| Vancomycin | 8-16 |

| Azithromycin | 8-16 (in most strains) |

Experimental Protocols

LpxC Inhibition Assay (IC50 Determination)

The inhibitory activity of PF-05081090 against purified LpxC can be determined using a coupled-enzyme assay.

-

Enzyme and Substrate Preparation: Purified LpxC enzyme and its substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, are prepared in a suitable buffer (e.g., Tris-HCl with 0.1% Triton X-100).

-

Reaction Mixture: The reaction is initiated by adding the substrate to a mixture containing the LpxC enzyme, a coupling enzyme (e.g., malate dehydrogenase), NADH, and varying concentrations of PF-05081090.

-

Detection: The deacetylation of the substrate by LpxC releases acetate. The subsequent reactions catalyzed by the coupling enzymes lead to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

-

Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of PF-05081090 against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Bacterial Inoculum Preparation: Bacterial strains are grown overnight, and the culture is diluted to a standardized concentration (e.g., 5 x 105 CFU/mL) in Mueller-Hinton broth.

-

Serial Dilution of PF-05081090: The compound is serially diluted in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well, and the plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Checkerboard Assay for Antibiotic Synergy

This assay is used to assess the synergistic effect of PF-05081090 with other antibiotics.

-

Plate Setup: A two-dimensional checkerboard pattern is created in a 96-well plate with serial dilutions of PF-05081090 along the x-axis and another antibiotic along the y-axis.

-

Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated.

-

Data Analysis: The fractional inhibitory concentration (FIC) index is calculated to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 4), or antagonism (FIC > 4).

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

-

Experimental Setup: Bacterial cultures at a starting concentration of ~5 x 105 CFU/mL are treated with different concentrations of PF-05081090 (e.g., at multiples of the MIC).

-

Sampling and Plating: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), serially diluted, and plated on agar plates.

-

Data Analysis: The number of viable bacteria (CFU/mL) is determined at each time point and plotted against time. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[8]

Visualizations

Lipid A Biosynthesis Pathway (Raetz Pathway)

Caption: The Raetz pathway of lipid A biosynthesis in Gram-negative bacteria.

Mechanism of LpxC Inhibition by PF-05081090

Caption: PF-05081090 inhibits LpxC, blocking lipid A synthesis and causing cell death.

Conclusion

PF-05081090 represents a promising class of antibiotics that target an essential and previously unexploited pathway in Gram-negative bacteria. Its potent inhibition of LpxC leads to the disruption of the bacterial outer membrane and rapid cell death. The detailed understanding of its mechanism of action, supported by robust quantitative data and established experimental protocols, provides a solid foundation for further preclinical and clinical development. The ability of PF-05081090 to potentiate the activity of other antibiotics against challenging multidrug-resistant pathogens highlights its potential to address the growing threat of antimicrobial resistance.

References

- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase of Escherichia coli is a zinc metalloenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scholars@Duke publication: Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis. [scholars.duke.edu]

- 8. Inhibition of LpxC Increases Antibiotic Susceptibility in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PF 5081090 | CAS 1312473-63-4 | PF5081090 | Tocris Bioscience [tocris.com]

- 13. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

PF-5081090 as an Inhibitor of Lipid A Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5081090 is a potent, broad-spectrum inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a critical component in the lipid A biosynthesis pathway of Gram-negative bacteria. Lipid A is an essential structural element of the outer membrane, and its inhibition leads to bacterial cell death. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and its efficacy in preclinical models.

Introduction to Lipid A Biosynthesis and LpxC Inhibition

The outer membrane of Gram-negative bacteria is a formidable barrier, contributing significantly to their intrinsic resistance to many antibiotics. A key component of this membrane is lipopolysaccharide (LPS), with its hydrophobic anchor, lipid A, being essential for bacterial viability. The biosynthesis of lipid A is a conserved pathway, making its enzymes attractive targets for the development of new antibacterial agents.

One of the most promising targets in this pathway is LpxC, a zinc-dependent metalloenzyme that catalyzes the second and committed step in lipid A synthesis: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. Inhibition of LpxC halts the production of lipid A, leading to a dysfunctional outer membrane, increased cell permeability, and ultimately, bacterial cell death. This compound is a hydroxamate-based inhibitor that chelates the active site zinc ion of LpxC, effectively blocking its catalytic activity.[1]

Quantitative Data

The inhibitory and bactericidal activities of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Organism | Assay Type | Value | Reference |

| P. aeruginosa LpxC | IC50 | 1.1 nM | [2] |

| K. pneumoniae LpxC | IC50 | 0.069 nM | [2] |

| P. aeruginosa | MIC90 | 1 µg/mL | [2] |

| K. pneumoniae | MIC90 | 1 µg/mL | [2] |

| E. coli | MIC90 | 0.25 µg/mL | [2] |

| Enterobacter spp. | MIC90 | 0.5 µg/mL | [2] |

| S. maltophilia | MIC90 | 2 µg/mL | [2] |

Table 2: In Vivo Efficacy of this compound in Murine Infection Models

| Model | Pathogen | Efficacy Endpoint (ED50) | Reference |

| Acute Septicemia | P. aeruginosa PA-1950 | 7.4 - 55.9 mg/kg | [2] |

| Pneumonia | P. aeruginosa PA-1950 | <25 mg/kg | [2] |

| Neutropenic Thigh | P. aeruginosa PA-1950 | 16.8 mg/kg | [2] |

Table 3: Synergistic Activity of this compound with Other Antibiotics against Acinetobacter baumannii

| Antibiotic | Strain | FICI | Interpretation | Reference |

| Azithromycin | ATCC 19606 | 0.25 | Synergy | [3][4] |

| Rifampin | ATCC 19606 | 0.15 | Synergy | [3][4] |

| Vancomycin | ATCC 19606 | 0.18 | Synergy | [3][4] |

| Azithromycin | Ab-108 | 0.25 | Synergy | [4] |

| Rifampin | Ab-108 | 0.14 | Synergy | [4] |

| Vancomycin | Ab-108 | 0.25 | Synergy | [4] |

| Azithromycin | Ab-176 | 0.25 | Synergy | [4] |

| Rifampin | Ab-176 | 0.14 | Synergy | [4] |

| Vancomycin | Ab-176 | 0.25 | Synergy | [4] |

| Azithromycin | Ab-31 | 0.18 | Synergy | [4] |

| Rifampin | Ab-31 | 0.15 | Synergy | [4] |

| Vancomycin | Ab-31 | 0.18 | Synergy | [4] |

FICI (Fractional Inhibitory Concentration Index): ≤0.5 indicates synergy.

Signaling Pathways and Experimental Workflows

Lipid A Biosynthesis Pathway and LpxC Inhibition

The following diagram illustrates the initial steps of the lipid A biosynthesis pathway in Gram-negative bacteria and the point of inhibition by this compound.

References

- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of LpxC Increases Antibiotic Susceptibility in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Gatekeeper of the Gram-Negative Outer Membrane: LpxC as a Critical Target for Novel Antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. With conventional antibiotic pipelines dwindling, there is an urgent need to identify and exploit novel bacterial targets. One of the most promising of these is the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, or LpxC. This essential enzyme catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) that forms the outer leaflet of the Gram-negative outer membrane.[1][2][3][4][5] Due to its critical role and high conservation across species, LpxC has become a focal point for the development of a new class of antibiotics specifically targeting these challenging pathogens.[3][4]

The Indispensable Role of LpxC in Lipid A Biosynthesis

The structural integrity of the Gram-negative outer membrane is paramount for bacterial survival, acting as a selective permeability barrier against environmental threats, including many antibiotics.[1] This barrier is primarily constructed from lipopolysaccharide (LPS), a complex glycolipid. The hydrophobic anchor of LPS, known as lipid A (or endotoxin), is essential for the viability of most Gram-negative bacteria.[1][3][6]

The biosynthesis of lipid A, often referred to as the Raetz pathway, is a conserved nine-step enzymatic process.[6][7][8] LpxC performs the second step in this pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. This reaction is the first irreversible step, making LpxC the gatekeeper for the entire pathway.[3][4] Inhibition of LpxC halts the production of lipid A, leading to a dysfunctional outer membrane, cessation of bacterial growth, and ultimately, cell death.[2][3][9] The enzyme is a zinc-dependent metalloamidase and shares no structural or sequence homology with mammalian proteins, making it an ideal and highly specific antibacterial target.[1][3][10]

LpxC Inhibitors: Potency and Spectrum of Activity

Significant research has led to the discovery of potent LpxC inhibitors, many of which are hydroxamic acid derivatives that chelate the catalytic zinc ion.[1][10] These compounds have demonstrated impressive in vitro and in vivo efficacy against a range of pathogenic Gram-negative bacteria, including Pseudomonas aeruginosa and members of the Enterobacteriaceae family.

Quantitative Data on Key LpxC Inhibitors

The following tables summarize the in vitro potency (IC50) and antibacterial activity (Minimum Inhibitory Concentration, MIC) of several well-characterized LpxC inhibitors.

Table 1: In Vitro LpxC Enzyme Inhibition (IC50)

| Compound | Bacterial Source of LpxC | IC50 (nM) | Reference(s) |

| L-161,240 | E. coli | 30 | [5] |

| BB-78485 | E. coli | 160 | [5] |

| ACHN-975 | P. aeruginosa | < 10 | [11] |

| ACHN-975 | Enterobacteriaceae | 0.02 | [12] |

| LPC-058 | P. aeruginosa | 3.6 | [13][14] |

| LPC-233 | E. coli | 0.22 (KI) | [2] |

Table 2: Antibacterial Activity (MIC) of LpxC Inhibitors

| Compound | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| L-161,240 | E. coli | - | 1-3 | [5] |

| BB-78485 | E. coli | - | 1 | [5] |

| BB-78485 | P. aeruginosa | - | >32 | [5] |

| ACHN-975 | P. aeruginosa | 0.06 | 0.25 | [11][12] |

| ACHN-975 | Enterobacteriaceae | 0.5 | 1-2 | [4][12] |

| LPC-058 | Enterobacteriaceae | - | 0.12 | [15] |

| LPC-058 | P. aeruginosa | - | 0.5 | [15] |

| LPC-233 | Enterobacteriaceae (MDR) | 0.064 | 0.125 | [2] |

| LPC-233 | P. aeruginosa (MDR) | 0.5 | 1.0 | [2] |

Note: MIC50/90 values represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively.

Key Experimental Methodologies

The discovery and characterization of LpxC inhibitors rely on a set of robust biochemical and microbiological assays. The workflows generally involve screening for enzyme inhibition, assessing whole-cell activity, and confirming the mechanism of action.

LpxC Enzymatic Activity Assay (Fluorescence-Based)

This protocol describes a common method to measure the enzymatic activity of LpxC and determine the IC50 values of inhibitory compounds. The assay detects the free amine product of the deacetylation reaction.[16]

-

Reagents and Materials:

-

Purified recombinant LpxC enzyme (e.g., from E. coli or P. aeruginosa).

-

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

-

Assay Buffer: 40 mM MES buffer (pH 6.0), 0.02% Brij 35, 80 µM DTT.

-

Stop Solution: 0.625 M Sodium Hydroxide (NaOH).

-

Neutralization/Detection Buffer: 0.625 M Acetic Acid, 0.1 M Borax (pH 9.5).

-

Detection Reagent: o-phthaldialdehyde (OPA) with 2-mercaptoethanol.

-

96-well black microplates.

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm).

-

-

Procedure:

-

Prepare reaction mixtures in the microplate wells to a final volume of 100 µL. Each well should contain assay buffer, 25 µM substrate, and the test inhibitor at various concentrations (typically in a DMSO vehicle, final concentration ≤2%).

-

Initiate the reaction by adding LpxC enzyme (e.g., ~1.5 nM final concentration).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 40 µL of NaOH Stop Solution. Incubate for a further 10 minutes at 37°C to hydrolyze the 3-O-acyl ester.

-

Add 40 µL of the acetic acid/borax buffer.

-

Add 120 µL of the OPA detection reagent to each well to react with the primary amine of the deacetylated product.

-

Measure the fluorescence using the plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][6][17]

-

Reagents and Materials:

-

Test bacterial strain (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Test compound stock solution (e.g., in DMSO).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a bacterial inoculum by suspending colonies from an overnight agar plate in broth to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

In the 96-well plate, prepare two-fold serial dilutions of the test compound in CAMHB. The final volume in each well is typically 100 µL. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension, bringing the final volume to 200 µL.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

-

Protein Expression, Purification, and Crystallization

Obtaining high-resolution crystal structures of LpxC in complex with inhibitors is crucial for structure-based drug design.

-

Expression and Purification:

-

The lpxC gene from the desired species (e.g., P. aeruginosa) is cloned into an expression vector.

-

The protein is overexpressed in a suitable E. coli strain, such as BL21(DE3).

-

Cells are harvested, lysed, and the protein is purified using a series of chromatography steps, often including affinity chromatography (e.g., Ni-NTA if His-tagged) and size-exclusion chromatography.[8]

-

-

Crystallization:

-

Purified, concentrated LpxC protein (~2-10 mg/mL) is mixed with the inhibitor.

-

Crystallization is typically performed using the sitting or hanging drop vapor diffusion method.[18][19] A drop containing the protein-inhibitor complex and a precipitant solution is equilibrated against a larger reservoir of the precipitant solution.

-

An example condition for A. aeolicus LpxC involves a protein solution [2.2 mg/ml LpxC, 25 mM Hepes (pH 7.0), 50 mM NaCl] equilibrated against a reservoir of 0.8 M NaCl/0.1 M Hepes (pH 7.0).[8]

-

Crystals are grown over several days, then cryo-protected and flash-frozen in liquid nitrogen for X-ray diffraction analysis.

-

Conclusion and Future Directions

LpxC stands validated as a prime target for combating multidrug-resistant Gram-negative pathogens. The development of potent, broad-spectrum inhibitors like ACHN-975 and LPC-233 demonstrates the feasibility of this approach. While early clinical trials have highlighted challenges, such as off-target cardiovascular effects, ongoing research is focused on designing new generations of inhibitors with improved safety profiles.[13][14] The detailed methodologies and quantitative data presented here provide a foundational guide for researchers dedicated to advancing this critical area of antibiotic discovery. The continued exploration of LpxC inhibitors holds significant promise for delivering a much-needed novel class of antibiotics to the clinical front lines.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. jmilabs.com [jmilabs.com]

- 5. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. researchgate.net [researchgate.net]

- 11. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]

- 15. High susceptibility of MDR and XDR Gram-negative pathogens to biphenyl-diacetylene-based difluoromethyl-allo-threonyl-hydroxamate LpxC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 19. researchgate.net [researchgate.net]

Initial Characterization of the LpxC Inhibitor PF-5081090: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of PF-5081090, a potent inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC catalyzes the first committed and essential step in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2] Inhibition of this pathway disrupts membrane integrity, leading to bacterial cell death.[2] this compound, also known as LpxC-4, has been identified as a rapidly bactericidal agent with a broad spectrum of activity against clinically relevant Gram-negative pathogens.[3][4]

Mechanism of Action and In Vitro Potency

This compound is a hydroxamic acid-based inhibitor that targets the Zn²⁺ ion in the active site of LpxC.[2] Its potent inhibitory activity is demonstrated by low nanomolar IC50 values against LpxC from various Gram-negative species. This enzymatic inhibition translates to potent, broad-spectrum antibacterial activity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Organism/Enzyme | Assay Type | Value | Unit |

| Pseudomonas aeruginosa LpxC | IC50 | 1.1 | nM[3][5] |

| Klebsiella pneumoniae LpxC | IC50 | 0.069 | nM[3] |

| Acinetobacter baumannii LpxC | IC50 | 183 | nM[6] |

Table 2: Antibacterial Spectrum of this compound (MIC90)

| Bacterial Species | MIC90 (μg/mL) |

| Escherichia coli | 0.25[3] |

| Pseudomonas aeruginosa | 1[3] |

| Klebsiella pneumoniae | 1[3] |

| Enterobacter spp. | 0.5[3] |

| Stenotrophomonas maltophilia | 2[3] |

| Acinetobacter baumannii | ≥32[6] |

The following diagram illustrates the position of LpxC in the lipid A biosynthesis pathway and the inhibitory action of this compound.

Bactericidal Activity and Cellular Effects

This compound demonstrates sustained bactericidal activity. Studies have shown that at a concentration of 0.25 μg/mL, it maintains its killing effect against strains of P. aeruginosa and K. pneumoniae for up to 50 hours.[3] In Acinetobacter baumannii, a species for which this compound has a high MIC, the compound still effectively inhibits lipid A biosynthesis at a concentration of 32 mg/L.[7][8] This inhibition leads to a significant increase in outer membrane permeability.[7][8]

This disruption of the outer membrane can also potentiate the activity of other antibiotics. For example, in A. baumannii, the presence of 32 mg/L this compound significantly increases susceptibility to antibiotics like rifampicin, vancomycin, and azithromycin.[7][8]

The logical flow from target inhibition to cellular consequences is depicted below.

In Vivo Efficacy and Pharmacokinetics

This compound has demonstrated significant efficacy in various murine models of infection. Following subcutaneous administration in mice, the compound exhibits linear, dose-proportional exposure.[3]

Table 3: Pharmacokinetic Parameters of this compound in Mice (Single Subcutaneous Dose)

| Dose (mg/kg) | Cmax (μg/mL) | AUC (μg·h/mL) |

| 8.75 | Data not specified | Data not specified |

| 75 | Data not specified | Data not specified |

| 300 | Data not specified | Data not specified |

| Note: The source indicates that Cmax and AUC increased proportionally with the dose, but specific values are not provided.[3] |

Table 4: In Vivo Efficacy of this compound in Murine Infection Models

| Infection Model | Pathogen | ED50 (mg/kg) |

| Acute Septicemia | P. aeruginosa & K. pneumoniae | 7.4 - 55.9[3] |

| Pneumonia | P. aeruginosa PA-1950 | <25[3] |

| Neutropenic Thigh | P. aeruginosa PA-1950 | 16.8[3] |

Resistance Profile

The frequency of spontaneous resistance to this compound has been reported to be low, at <5.0 × 10⁻¹⁰ for P. aeruginosa and 9.6 × 10⁻⁸ for K. pneumoniae.[6] Resistance mechanisms identified in P. aeruginosa include mutations in efflux pump repressor genes, leading to overexpression of efflux pumps.[6] The susceptibility of such mutants could be restored by co-treatment with an efflux pump inhibitor like PAβN.[6] Another observed resistance mechanism involves a C-to-A mutation 11 base pairs upstream of the lpxC start codon, which is thought to increase LpxC activity.[6]

Experimental Protocols

Detailed experimental procedures for the characterization of this compound are based on established standards and published methodologies.

LpxC Enzyme Inhibition Assay

A standard biochemical assay is used to determine the IC50 value. The protocol generally involves:

-

Reagents: Purified LpxC enzyme, substrate (e.g., UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine), buffer, and this compound at various concentrations.

-

Procedure: The enzyme, substrate, and inhibitor are incubated together. The reaction progress is monitored by detecting the product formation or substrate depletion, often using methods like HPLC or a coupled-enzyme assay that results in a colorimetric or fluorescent readout.

-

Analysis: The rate of reaction at each inhibitor concentration is measured. The IC50 value is calculated by fitting the dose-response curve to a suitable equation.

Minimum Inhibitory Concentration (MIC) Assay

MIC values were determined according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2] The broth microdilution method is standard.

-

Preparation: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Incubation: Plates are incubated at 37°C for 18-24 hours.[9]

-

Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cell Permeability Assay

Increased cell permeability in A. baumannii was assessed by measuring the accumulation of ethidium bromide.[7]

-

Cell Preparation: Bacterial cells are grown to a specific optical density, harvested, and washed.

-

Treatment: Cells are resuspended in buffer and treated with this compound (e.g., at 32 mg/L) or left untreated as a control.

-

Fluorescence Measurement: Ethidium bromide is added to the cell suspensions. Ethidium bromide fluoresces weakly in an aqueous solution but strongly upon intercalating with DNA. An increase in fluorescence, measured with a fluorometer, indicates that the compound has permeabilized the membranes, allowing the dye to enter the cell and bind to DNA.

The general workflow for characterizing a novel antibacterial agent like this compound is outlined below.

References

- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. PF 5081090 | CAS 1312473-63-4 | PF5081090 | Tocris Bioscience [tocris.com]

- 6. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of LpxC Increases Antibiotic Susceptibility in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Changes in toxin production of environmental Pseudomonas aeruginosa isolates exposed to sub-inhibitory concentrations of three common antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Bactericidal Action of PF-5081090: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the bactericidal effects of PF-5081090, a potent and rapidly bactericidal agent with broad-spectrum activity against Gram-negative pathogens.[1][2] this compound targets a crucial enzyme in the biosynthesis of the bacterial outer membrane, representing a promising avenue for combating multidrug-resistant infections. This document synthesizes available quantitative data, details key experimental protocols, and visualizes complex pathways and workflows to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of LpxC

This compound exerts its bactericidal effect by potently inhibiting UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC.[3] LpxC is a zinc-dependent metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of Lipid A.[3][4] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria.[4][5] By blocking LpxC, this compound effectively halts the production of Lipid A, leading to a disruption of the outer membrane's integrity, increased cell permeability, and ultimately, cell death.[1][4][6]

The following diagram illustrates the simplified Lipid A biosynthesis pathway and the critical inhibitory role of this compound.

In Vitro Antibacterial Potency

This compound demonstrates potent activity against a wide range of Gram-negative pathogens. Its efficacy is quantified by the half-maximal inhibitory concentration (IC50) against the LpxC enzyme and the minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90).

| Parameter | Organism | Value | Reference |

| IC50 | Pseudomonas aeruginosa | 1.1 nM | [1] |

| Klebsiella pneumoniae | 0.069 nM | [1] | |

| Acinetobacter baumannii | 183 nM | [7] | |

| MIC90 | Pseudomonas aeruginosa | 1 µg/mL | [1] |

| Klebsiella pneumoniae | 1 µg/mL | [1] | |

| Escherichia coli | 0.25 µg/mL | [1] | |

| Enterobacter spp. | 0.5 µg/mL | [1] | |

| Stenotrophomonas maltophilia | 2 µg/mL | [1] |

Synergistic Activity and Enhanced Susceptibility

While this compound shows poor intrinsic activity against Acinetobacter baumannii (MIC of 256 mg/L for all strains tested), it significantly increases the bacterium's susceptibility to other classes of antibiotics.[4][8] By inhibiting LpxC and disrupting the outer membrane, this compound enhances the permeability of the cell, allowing other antibiotics to reach their intracellular targets more effectively.[4][6] This synergistic effect has been observed with several antibiotics, potentiating their action against multidrug-resistant strains.

| Antibiotic | Fold Reduction in MIC in the presence of 32 mg/L this compound | Bacterial Strains | Reference |

| Rifampin | >1,000-fold for some strains | A. baumannii (including multidrug-resistant clinical isolates) | [4] |

| Vancomycin | 8- to 16-fold | A. baumannii (including multidrug-resistant clinical isolates) | [4] |

| Azithromycin | 8- to 16-fold (with one exception at 2-fold) | A. baumannii (including multidrug-resistant clinical isolates) | [4] |

| Imipenem | 2- to 8-fold | A. baumannii | [6][8] |

| Amikacin | 2- to 8-fold | A. baumannii | [6][8] |

Notably, this potentiating effect was not observed for ciprofloxacin and tigecycline.[4][8]

Detailed Experimental Protocols

The characterization of this compound's bactericidal effects relies on a suite of standardized microbiological and biochemical assays. Below are the detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

-

Bacterial Suspension Preparation: Prepare an inoculum of the test organism in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard.

-

Drug Dilution: Perform serial two-fold dilutions of this compound in the broth within a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial suspension to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Result Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Time-Kill Assay

This dynamic assay evaluates the rate and extent of bactericidal activity of an antimicrobial agent over time.

Protocol:

-

Culture Preparation: Grow an overnight culture of the test organism and dilute it to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh broth.

-

Drug Addition: Add this compound at a specified concentration (e.g., a multiple of its MIC). A growth control without the drug is run in parallel.

-

Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from the cultures.[4]

-

Colony Counting: Perform serial dilutions of the aliquots and plate them on agar. After incubation, count the number of viable colonies (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time to visualize the killing kinetics. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal.

The workflow for a typical time-kill assay is depicted below.

Checkerboard Assay for Synergy

This method is used to assess the interaction between two antimicrobial agents.

Protocol:

-

Plate Setup: Prepare a 96-well plate with serial dilutions of this compound along the x-axis and a second antibiotic (e.g., rifampin) along the y-axis. This creates a matrix of concentration combinations.

-

Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.

-

Incubation and Reading: Incubate the plate and determine the MIC of each drug alone and in combination.

-

FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index. Synergy is typically defined as an FIC index of ≤ 0.5.

LPS Extraction and Silver Staining

This protocol is used to visualize the effect of this compound on LPS production.

Protocol:

-

Bacterial Culture: Grow bacteria (e.g., A. baumannii ATCC 19606) in the presence and absence of this compound (e.g., 32 mg/L) until they reach an OD600 of 0.5.[4][8]

-

LPS Extraction: Harvest the cells and extract LPS using a commercial kit according to the manufacturer's instructions.[4]

-

Electrophoresis: Separate the extracted LPS samples on an SDS-PAGE gel.

-

Silver Staining: Stain the gel with a silver stain to visualize the LPS bands. A reduction in band intensity in the treated sample indicates inhibition of LPS biosynthesis.

Endotoxin Measurement (Limulus Amebocyte Lysate Assay)

This quantitative assay measures the amount of endotoxin (a component of LPS) present.

Protocol:

-

Sample Preparation: Culture bacteria in the presence or absence of this compound.

-

Assay: Use a commercial Limulus Amebocyte Lysate (LAL) assay kit (e.g., QCL-1000) and follow the manufacturer's protocol to measure endotoxin levels in the bacterial cultures.[4] A reduction in endotoxin units in the treated sample confirms inhibition of LPS biosynthesis.

Cell Permeability Assay (Ethidium Bromide Accumulation)

This assay measures the integrity of the bacterial outer membrane.

Protocol:

-

Cell Preparation: Prepare a suspension of bacteria treated with or without this compound.

-

Fluorescence Measurement: Add ethidium bromide to the cell suspensions. Ethidium bromide fluoresces upon intercalating with DNA but is generally excluded by an intact outer membrane.

-

Data Acquisition: Measure the increase in fluorescence over time using a fluorometer.[6] A more rapid and higher increase in fluorescence in the this compound-treated cells indicates increased cell permeability.[4][6]

In Vivo Efficacy in Animal Models

This compound has demonstrated significant efficacy in various mouse models of Gram-negative infections, validating its in vitro activity.

| Infection Model | Pathogen | Efficacy (ED50) | Reference |

| Acute Septicemia | P. aeruginosa PA-1950 | 7.4 - 55.9 mg/kg | [1] |

| Pneumonia | P. aeruginosa PA-1950 | <25 mg/kg | [1] |

| Neutropenic Thigh | P. aeruginosa PA-1950 | 16.8 mg/kg | [1] |

Mechanisms of Resistance

Resistance to this compound has been observed in laboratory studies. In P. aeruginosa, a primary mechanism of resistance is the overexpression of efflux pumps, which actively transport the drug out of the bacterial cell.[7] The susceptibility to this compound can be restored by the co-administration of an efflux pump inhibitor like PAβN.[7][9]

The logical relationship between LpxC inhibition, its downstream effects, and potential resistance is outlined below.

Conclusion

This compound is a potent LpxC inhibitor with significant bactericidal activity against a broad spectrum of clinically relevant Gram-negative pathogens. Its novel mechanism of action, which involves the disruption of the bacterial outer membrane, not only leads to direct bacterial killing but also synergistically enhances the efficacy of other antibiotics, particularly against challenging pathogens like Acinetobacter baumannii. The comprehensive data on its in vitro potency, in vivo efficacy, and well-characterized mechanism of action underscore the potential of this compound and other LpxC inhibitors as a new class of therapeutics in the fight against antimicrobial resistance. Further research and development in this area are critical for addressing the growing threat of multidrug-resistant Gram-negative infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]

- 4. Inhibition of LpxC Increases Antibiotic Susceptibility in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A fluorescent probe distinguishes between inhibition of early and late steps of lipopolysaccharide biogenesis in whole cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

The Impact of PF-5081090 on the Outer Membrane Integrity of Gram-Negative Bacteria

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of PF-5081090, a potent inhibitor of the enzyme LpxC, on the outer membrane integrity of Gram-negative bacteria. By elucidating its mechanism of action and impact on antibiotic susceptibility, this document serves as a valuable resource for scientists engaged in antimicrobial research and the development of novel therapeutic strategies.

Core Mechanism of Action: Inhibition of Lipopolysaccharide Biosynthesis

This compound targets and inhibits LpxC, the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, which catalyzes the first committed step in the biosynthesis of lipid A.[1] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria.[1][2] The inhibition of LpxC disrupts the production of LPS, leading to a compromised outer membrane, which in turn increases the permeability of the bacterial cell to other compounds.[3][4][5][6] This disruption of the outer membrane barrier is a key factor in the bactericidal activity of this compound and its ability to potentiate the effects of other antibiotics.[3][4]

Quantitative Analysis of this compound's Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its inhibitory concentrations, impact on antibiotic susceptibility, and in vivo potency.

Table 1: In Vitro Inhibitory Activity of this compound against Various Gram-Negative Pathogens

| Bacterial Species | IC50 (nM) | MIC90 (µg/mL) |

| Pseudomonas aeruginosa | 1.1 | 1 |

| Klebsiella pneumoniae | 0.069 | 1 |

| Escherichia coli | Not Reported | 0.25 |

| Enterobacter spp. | Not Reported | 0.5 |

| Stenotrophomonas maltophilia | Not Reported | 2 |

| Acinetobacter baumannii | 183 | >32 |

Table 2: Potentiation of Antibiotic Activity against Acinetobacter baumannii by this compound (32 mg/L)

| Antibiotic | Fold Reduction in MIC |

| Rifampicin | >1000 |

| Vancomycin | 8 - 16 |

| Azithromycin | 8 - 16 (in most strains) |

| Imipenem | 2 - 8 |

| Amikacin | 2 - 8 |

| Ciprofloxacin | No effect |

| Tigecycline | No effect |

| Colistin | Increased Resistance |

Table 3: In Vivo Efficacy of this compound in Murine Infection Models against P. aeruginosa

| Infection Model | Effective Dose (ED50) (mg/kg) |

| Acute Septicemia | 7.4 - 55.9 |

| Pneumonia | <25 |

| Neutropenic Thigh | 16.8 |

Data sourced from[7]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the impact of this compound on bacterial outer membrane integrity.

Determination of Minimum Inhibitory Concentration (MIC)

MIC assays are performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: A 0.5 McFarland standard of the bacterial suspension is prepared in a suitable broth, such as Mueller-Hinton Broth (MHB).

-

Drug Dilution Series: A serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy

This assay is used to assess the synergistic effect of this compound with other antibiotics.

-

Plate Setup: A two-dimensional checkerboard dilution is prepared in a 96-well plate. Serial dilutions of this compound are made along the x-axis, and serial dilutions of the partner antibiotic are made along the y-axis.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension as described for the MIC assay.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy.

Outer Membrane Permeability Assay (Ethidium Bromide Uptake)

This assay measures the uptake of the fluorescent dye ethidium bromide to assess outer membrane permeability.

-

Cell Preparation: Bacterial cells are grown to a specific optical density (e.g., OD600 of 0.2), harvested by centrifugation, and washed.

-

Treatment: The cell suspension is incubated with this compound (e.g., 32 mg/L) for a defined period (e.g., 10 minutes) at 37°C.[3]

-

Dye Addition: Ethidium bromide is added to the cell suspension.

-

Fluorescence Measurement: The increase in fluorescence due to the binding of ethidium bromide to intracellular nucleic acids is monitored over time using a fluorometer. A significant increase in fluorescence in treated cells compared to untreated cells indicates increased membrane permeability.[3]

Lipopolysaccharide (LPS) Extraction and Silver Staining

This method is used to visualize the effect of this compound on LPS biosynthesis.

-

Bacterial Culture: Bacteria are grown in the presence or absence of this compound.[4][6]

-

LPS Extraction: LPS is extracted from the bacterial pellets using a commercial LPS extraction kit.[4][6]

-

Electrophoresis: The extracted LPS samples are separated by SDS-PAGE.

-

Silver Staining: The gel is stained using a carbohydrate-specific silver staining protocol to visualize the LPS bands.[4] A reduction in the intensity of the LPS bands in treated samples indicates inhibition of LPS biosynthesis.

Endotoxin Measurement (Limulus Amebocyte Lysate Assay)

This assay quantifies the amount of endotoxin (a component of LPS) present.

-

Sample Preparation: Bacterial cultures are grown with and without this compound. The cell lysates are prepared.

-

LAL Assay: The QCL-1000 limulus amebocyte lysate (LAL) assay is performed according to the manufacturer's instructions.[3][5]

-

Quantification: The endotoxin levels are measured using a spectrophotometer. A decrease in endotoxin levels in treated cells confirms the inhibition of LPS biosynthesis.[3][5]

Visualizing the Impact of this compound

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its effect on outer membrane integrity.

Conclusion

This compound demonstrates a potent and broad-spectrum activity against a range of Gram-negative pathogens by inhibiting LpxC, a key enzyme in lipopolysaccharide biosynthesis. This mode of action leads to a significant disruption of the outer membrane integrity, which not only has a direct bactericidal effect but also lowers the barrier for other antibiotics to reach their intracellular targets. The synergistic effect of this compound with existing antibiotics, particularly against multi-drug resistant strains like Acinetobacter baumannii, highlights its potential as a valuable component of combination therapies. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of LpxC inhibitors as a novel class of antimicrobial agents.

References

- 1. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting LPS biosynthesis and transport in gram-negative bacteria in the era of multi-drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of LpxC Increases Antibiotic Susceptibility in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

PF-5081090: A Technical Guide to a Novel LpxC Inhibitor

Introduction: PF-5081090, also known as LpxC-4, is a potent and rapidly bactericidal inhibitor of the enzyme LpxC, demonstrating broad-spectrum activity against a range of Gram-negative pathogens.[1][2] As a regulator of lipid A biosynthesis, this compound represents a promising agent in the development of new antibiotics, particularly for combating multidrug-resistant infections.[1][3] This technical guide provides an in-depth overview of the basic properties, chemical structure, mechanism of action, and key experimental data related to this compound.

Core Properties and Chemical Structure

This compound is a pyridone methylsulfone hydroxamate-based compound.[4] Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| Synonyms | LpxC-4[1][2][4] |

| CAS Number | 1312473-63-4[5] |

| Molecular Formula | C18H21FN2O6S[5] |

| Molecular Weight | 412.43 g/mol [5] |

| IUPAC Name | (αR)-4-(2-Fluoro-4-methoxyphenyl)-N-hydroxy-α-methyl-α-(methylsulfonyl)-2-oxo-1(2H)-pyridineacetamide[5] |

| Purity | ≥98% (HPLC)[5] |

Mechanism of Action: Targeting Lipid A Synthesis

This compound functions as a potent antibacterial agent by inhibiting UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial metalloenzyme in Gram-negative bacteria.[5][6] LpxC catalyzes the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) that makes up a significant portion of the outer membrane.[3][7]

By inhibiting LpxC, this compound effectively blocks the entire lipid A biosynthetic pathway.[1][3] This disruption prevents the assembly of LPS, leading to a compromised outer membrane, increased cell permeability, and ultimately, bacterial cell death.[1][8] This targeted mechanism of action is specific to Gram-negative bacteria, as LpxC is a highly conserved and essential enzyme in these organisms.[2][6]

Figure 1: The Lipid A biosynthetic pathway and the inhibitory action of this compound on the LpxC enzyme.

Biological and Pharmacological Activity

This compound exhibits potent activity against a wide array of Gram-negative pathogens. Its efficacy has been quantified through both in vitro assays and in vivo animal models.

In Vitro Activity

The inhibitory and bactericidal concentrations of this compound against various species are detailed below.

| Parameter | Organism | Value |

| IC50 | Pseudomonas aeruginosa | 1.1 nM[1][5] |

| Klebsiella pneumoniae | 0.069 nM[1] | |

| Acinetobacter baumannii | 183 nM[2] | |

| MIC90 | P. aeruginosa | 1 µg/mL[1] |

| K. pneumoniae | 1 µg/mL[1] | |

| Escherichia coli | 0.25 µg/mL[1] | |

| Enterobacter spp. | 0.5 µg/mL[1] | |

| Stenotrophomonas maltophilia | 2 µg/mL[1] | |

| MIC | Acinetobacter baumannii | 256 mg/L[4] |

In Vivo Efficacy

Studies in murine models of infection have demonstrated the potent efficacy of this compound.

| Infection Model | Pathogen | Efficacy (ED50) |

| Acute Septicemia | P. aeruginosa PA-1950 | 7.4 - 55.9 mg/kg[1] |

| Pneumonia | P. aeruginosa PA-1950 | <25 mg/kg[1] |

| Neutropenic Thigh | P. aeruginosa PA-1950 | 16.8 mg/kg[1] |

Pharmacokinetic assessments in mice have shown that subcutaneous administration of this compound at doses of 8.75, 75, and 300 mg/kg results in a linear and dose-proportional increase in exposure, as measured by AUC and Cmax.[1]

Experimental Protocols

The characterization of this compound has involved several key experimental methodologies to determine its activity and mechanism.

Lipid A Biosynthesis Inhibition Assay: The direct impact on the target pathway is confirmed by measuring lipid A levels. This is achieved through silver staining of bacterial lysates and quantifying endotoxin levels using the QCL-1000 limulus amebocyte lysate assay following cell growth in the presence or absence of this compound.[4][8]

Cell Permeability Assay: The downstream effect of LpxC inhibition is an increase in outer membrane permeability. This is quantified by measuring the accumulation of ethidium bromide within the bacterial cells. Increased fluorescence, corresponding to higher ethidium bromide uptake, indicates greater cell permeability.[8]

Checkerboard and Time-Kill Assays: To assess synergistic potential with other antibiotics, checkerboard assays are performed.[4] These assays help determine the fractional inhibitory concentration (FIC) index. The bactericidal kinetics and synergy are further characterized using time-kill assays, where bacterial colony-forming units (CFU/ml) are monitored over time (e.g., 0 to 48 hours) after exposure to this compound alone or in combination with other antibiotics.[4][8]

Figure 2: Generalized workflow for assessing the synergistic antibacterial activity of this compound.

Conclusion

This compound is a highly potent, broad-spectrum inhibitor of LpxC with demonstrated in vitro and in vivo efficacy against clinically relevant Gram-negative pathogens. Its mechanism of disrupting the essential lipid A biosynthetic pathway makes it a valuable candidate for further drug development. Furthermore, its ability to potentiate the activity of existing antibiotics highlights its potential as part of a combination therapy strategy to combat multidrug-resistant bacterial infections.[4][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of LpxC Increases Antibiotic Susceptibility in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PF 5081090 | CAS 1312473-63-4 | PF5081090 | Tocris Bioscience [tocris.com]

- 6. Small molecule LpxC inhibitors against gram-negative bacteria: Advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preliminary studies on PF-5081090 efficacy

An In-Depth Technical Guide on the Preliminary Efficacy of PF-5081090

Introduction

This compound is a potent, broad-spectrum inhibitor of the enzyme LpxC, which is essential for the biosynthesis of lipid A in most Gram-negative bacteria.[1][2] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a critical component of the outer membrane of Gram-negative bacteria that is vital for their survival.[2][3] By targeting the first committed step in the lipid A pathway, this compound exhibits rapid bactericidal activity against a range of pathogenic species.[1][2] This document provides a technical overview of the preliminary efficacy studies of this compound, detailing its mechanism of action, in vitro and in vivo data, and the experimental protocols used in its evaluation.

Mechanism of Action: Inhibition of LpxC

The antibacterial effect of this compound is derived from its function as a regulator of lipid A biosynthesis through the inhibition of the zinc-dependent deacetylase LpxC.[1][4] This enzyme catalyzes the conversion of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine to its deacetylated product, which is the first committed step in the lipid A biosynthetic pathway.[2] Inhibition of LpxC disrupts the formation of LPS, leading to the loss of outer membrane integrity, increased cell permeability, and ultimately, cell death.[1][4][5]

In Vitro Efficacy

This compound has demonstrated potent activity against a broad spectrum of Gram-negative pathogens. Its efficacy is highlighted by low IC50 and Minimum Inhibitory Concentration (MIC) values.

Potency Against Key Pathogens

Studies have shown strong inhibitory action against several clinically relevant bacteria.[1]

| Pathogen | IC50 (nM) | MIC90 (µg/mL) |

| P. aeruginosa | 1.1 | 1 |

| K. pneumoniae | 0.069 | 1 |

| E. coli | - | 0.25 |

| Enterobacter spp. | - | 0.5 |

| S. maltophilia | - | 2 |

| Data sourced from MedChemExpress.[1] |

Activity in Acinetobacter baumannii

While this compound alone exhibits a high MIC against A. baumannii (256 mg/L), it significantly increases the susceptibility of this pathogen to other antibiotics when used in combination.[4][5] At a concentration of 32 mg/L, this compound potentiates the activity of several antibiotics, representing a potential strategy for treating multidrug-resistant infections.[4][5]

| Antibiotic | MIC Reduction Factor with this compound (32 mg/L) |

| Rifampin | >1000-fold |

| Vancomycin | 8 to 16-fold |

| Azithromycin | 8 to 16-fold |

| Amikacin | 2 to 8-fold |

| Imipenem | 2 to 8-fold |

| Data compiled from studies on multidrug-resistant A. baumannii.[4] |

In Vivo Efficacy

Preclinical animal models have confirmed the in vivo efficacy of this compound against multiple Gram-negative pathogens in various infection models, including septicemia and neutropenic thigh infections.[2][6]

Pharmacokinetics in Mice

Pharmacokinetic assessments in mice following a single subcutaneous dose demonstrated linear, dose-proportional exposure.[1]

| Dose (mg/kg, s.c.) | Cmax (ng/mL) | AUC (ng*h/mL) |

| 8.75 | Data not specified | Data not specified |

| 75 | Data not specified | Data not specified |

| 300 | Data not specified | Data not specified |

| Note: The source states that Cmax and AUC increased proportionally with the dose, but specific values were not provided.[1] |

Experimental Protocols

The evaluation of this compound efficacy has relied on standardized and robust methodologies.

In Vitro Protocol: Antimicrobial Susceptibility Testing

-

MIC Assays : Minimum Inhibitory Concentration assays were performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2] This involves challenging a standardized bacterial inoculum with serial dilutions of this compound in microtiter plates to determine the lowest concentration that inhibits visible growth.

-

Checkerboard Assays : To assess synergistic effects, checkerboard assays were conducted.[4] This method involves a two-dimensional array of serial dilutions of this compound and a second antibiotic to identify combinations that are more effective than either agent alone.

-

Time-Kill Assays : Sustained bactericidal activity was evaluated using time-kill curve studies.[5] Bacteria were exposed to a fixed concentration of this compound (e.g., 0.25 µg/mL), and the number of viable cells was quantified at various time points over a period of up to 50 hours.[1]

-

Cell Permeability Assay : The effect on bacterial cell permeability was measured by quantifying the accumulation of ethidium bromide within the cells, often using fluorescence-based methods.[5]

In Vivo Protocol: Murine Infection Models

Efficacy in living systems was evaluated using established mouse models of infection, such as neutropenic thigh and septicemia models.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of LpxC Increases Antibiotic Susceptibility in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assay Setup: Testing PF-5081090 Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for setting up in vitro assays to test the activity of PF-5081090, a potent inhibitor of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria, making it a key target for novel antibiotic development.[1][2] The following protocols are designed to deliver reproducible and accurate results for the characterization of this compound and other potential LpxC inhibitors.

Introduction to this compound

This compound is a pyridone methylsulfone hydroxamate-based compound that exhibits potent, broad-spectrum bactericidal activity against a variety of Gram-negative pathogens.[2][3] It functions by inhibiting LpxC, the enzyme responsible for the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[2] Inhibition of this pathway disrupts the integrity of the outer membrane, leading to bacterial cell death.[2]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various Gram-negative pathogens.

Table 1: Enzyme Inhibition by this compound

| Bacterial Species | LpxC IC₅₀ (nM) |

| Pseudomonas aeruginosa | 1.1[3] |

| Klebsiella pneumoniae | 0.069[3] |

| Acinetobacter baumannii | 183[4] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Species | MIC₉₀ (µg/mL) |

| Pseudomonas aeruginosa | 1[3] |

| Klebsiella pneumoniae | 1[3] |

| Escherichia coli | 0.25[3] |

| Enterobacter spp. | 0.5[3] |

| Stenotrophomonas maltophilia | 2[3] |

| Acinetobacter baumannii | 256[5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing this compound activity.

Experimental Protocols

LpxC Enzyme Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the LpxC enzyme activity (IC₅₀).

Materials:

-

Purified LpxC enzyme

-

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

This compound

-

96-well plates

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the LpxC enzyme to each well.

-

Add the serially diluted this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The specific detection method will depend on the assay format (e.g., coupled-enzyme assay).

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound that prevents visible growth of a bacterial strain.

Materials:

-

Bacterial strains of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform two-fold serial dilutions of this compound in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of this compound over time.

Materials:

-

Bacterial strain of interest

-

CAMHB

-

This compound

-

Sterile saline or PBS

-

Agar plates

Procedure:

-

Prepare a bacterial culture in the logarithmic growth phase.

-

Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB with various concentrations of this compound (e.g., 1x, 2x, 4x MIC). Include a growth control without the drug.

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each flask.[5]

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

-

Count the number of colonies to determine the viable cell count (CFU/mL) at each time point.

-

Plot the log₁₀ CFU/mL versus time for each concentration of this compound.

Cell Permeability Assay

This assay evaluates the effect of this compound on the permeability of the bacterial cell membrane.

Materials:

-

Bacterial strain of interest

-

Buffer (e.g., PBS)

-

This compound

-

Ethidium bromide

-

Fluorometer or fluorescence plate reader

Procedure:

-

Grow a bacterial culture to mid-log phase and wash the cells with buffer.

-

Resuspend the cells in the buffer to a specific optical density.

-

Add this compound at a desired concentration (e.g., 32 mg/L) to the cell suspension.[6] Include an untreated control.

-

Incubate for a specified period (e.g., 10 minutes) at 37°C.[6]

-

Add ethidium bromide to the cell suspension.

-

Measure the increase in fluorescence over time as ethidium bromide enters the cells and intercalates with DNA.

-

Compare the rate of fluorescence increase between the treated and untreated cells to determine the effect of this compound on cell permeability.

Lipopolysaccharide (LPS) Quantification Assay

This assay confirms the inhibition of the LPS biosynthesis pathway by measuring endotoxin levels.

Materials:

-

Bacterial strain of interest

-

Growth medium (e.g., Mueller-Hinton Broth)

-

This compound

-

LPS extraction kit

-

Limulus Amebocyte Lysate (LAL) assay kit (e.g., QCL-1000)

Procedure:

-

Grow bacterial cultures in the presence and absence of this compound (e.g., 32 mg/L).[5]

-

Harvest the bacterial cells by centrifugation.

-

Extract LPS from the cell pellets using a commercial LPS extraction kit according to the manufacturer's instructions.[5]

-

Quantify the amount of endotoxin in the extracts using an LAL assay, following the manufacturer's protocol.[5]

-

Compare the endotoxin levels in the treated and untreated samples to determine the extent of LPS biosynthesis inhibition.

Silver Staining for LPS Visualization

This method allows for the qualitative visualization of changes in the LPS profile.

Materials:

-

Bacterial cultures grown with and without this compound

-

LPS extraction kit

-

SDS-PAGE apparatus and reagents

-

Silver staining kit

Procedure:

-

Extract LPS from bacterial cultures as described in the LPS quantification assay.

-

Separate the LPS extracts by SDS-PAGE.

-

Visualize the LPS bands in the gel using a carbohydrate-specific silver staining protocol.[5]

-

Compare the LPS profiles of treated and untreated samples. A reduction or alteration in the banding pattern of the treated sample indicates inhibition of LPS biosynthesis.

References

- 1. pnas.org [pnas.org]

- 2. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of LpxC Increases Antibiotic Susceptibility in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing PF-5081090 for Antibiotic Synergy Studies in Acinetobacter baumannii

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PF-5081090, a potent inhibitor of LpxC, to investigate and enhance antibiotic synergy against the multidrug-resistant pathogen Acinetobacter baumannii. The protocols outlined below are designed to facilitate the exploration of combination therapies that could offer novel treatment strategies against this challenging bacterium.

Introduction

Acinetobacter baumannii is a formidable nosocomial pathogen characterized by its extensive antibiotic resistance, making infections difficult to treat. A promising strategy to combat this resistance is the use of combination therapies that restore the efficacy of existing antibiotics. This compound, an inhibitor of the enzyme LpxC, has demonstrated significant potential in this area. LpxC is a key enzyme in the biosynthesis of Lipid A, an essential component of the lipopolysaccharide (LPS) layer in the outer membrane of Gram-negative bacteria. By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, thereby increasing its permeability to other antibiotics and creating a synergistic effect.[1][2][3][4]

Mechanism of Action of this compound